

Comparative Analysis of TCJL37 Cross-Reactivity with Other Kinases

Author: BenchChem Technical Support Team. Date: December 2025

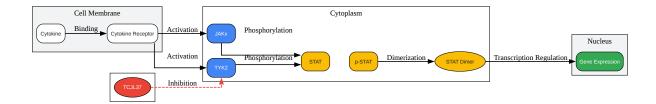
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Kinase Selectivity of **TCJL37**

This guide provides a detailed comparison of the cross-reactivity profile of **TCJL37**, a potent and selective inhibitor of Tyrosine Kinase 2 (TYK2), against a panel of other kinases. Understanding the selectivity of a kinase inhibitor is paramount in drug discovery and development to anticipate potential off-target effects and to ensure the desired therapeutic efficacy.

Summary of TCJL37 Kinase Selectivity

TCJL37 is a highly selective inhibitor of TYK2 with a reported Ki of 1.6 nM.[1][2] Its selectivity has been profiled against a panel of related kinases, particularly the Janus kinase (JAK) family, to which TYK2 belongs. The following table summarizes the inhibitory activity of **TCJL37** against these kinases.

Kinase Target	IC50 (nM)	Fold Selectivity vs. TYK2
TYK2	1.6 (Ki)	1
JAK1	>1000	>625
JAK2	180	112.5
JAK3	>1000	>625



Data presented in the table is derived from the primary publication on **TCJL37** and its supplementary materials.

As the data indicates, **TCJL37** demonstrates significant selectivity for TYK2 over other members of the JAK family. This high selectivity is a critical attribute, as off-target inhibition of other JAK kinases is associated with various side effects.

TYK2 Signaling Pathway

TCJL37 exerts its therapeutic effect by inhibiting the TYK2 kinase, a key component of the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[3] This pathway is crucial for mediating the signaling of various cytokines involved in the immune response.[4][5][6]

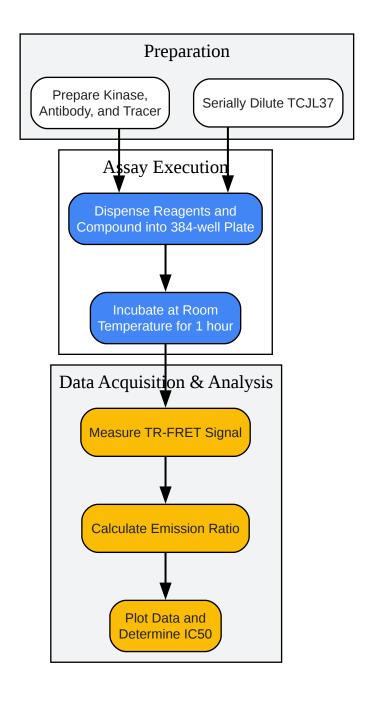
Click to download full resolution via product page

TYK2/JAK-STAT Signaling Pathway

Experimental Protocols

The cross-reactivity of **TCJL37** was determined using a LanthaScreen® Eu Kinase Binding Assay. This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the displacement of a fluorescent tracer from the kinase's ATP binding site by the inhibitor.

LanthaScreen® Eu Kinase Binding Assay Protocol:



- Reagent Preparation: All reagents, including the kinase, a europium-labeled anti-tag antibody, and a fluorescently labeled ATP-competitive tracer, are prepared in a specialized kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[7]
- Compound Dilution: **TCJL37** is serially diluted in DMSO to create a concentration gradient. These dilutions are then further diluted in the kinase buffer.
- Assay Plate Preparation: The assay is performed in a low-volume 384-well plate. The test compound, the kinase/antibody mixture, and the tracer are added to the wells in a specific order.[1][2][4]
- Incubation: The plate is incubated at room temperature for a defined period, typically one hour, to allow the binding reaction to reach equilibrium.[1][2][4]
- Signal Detection: The TR-FRET signal is measured using a plate reader capable of excitation at 340 nm and measuring emission at both 615 nm (europium donor) and 665 nm (tracer acceptor).[1]
- Data Analysis: The ratio of the acceptor to donor emission is calculated. The inhibition of tracer binding by TCJL37 results in a decrease in the FRET signal. The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Click to download full resolution via product page

Kinase Cross-Reactivity Assay Workflow

Conclusion

The available data strongly supports that **TCJL37** is a highly selective inhibitor of TYK2 with minimal cross-reactivity against other tested kinases, particularly within the JAK family. This selectivity profile suggests a lower potential for off-target effects, making **TCJL37** a promising

candidate for therapeutic applications where specific TYK2 inhibition is desired. The detailed experimental protocols provided ensure that these findings can be independently verified and compared with alternative compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. JAK-STAT signaling pathway Wikipedia [en.wikipedia.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- To cite this document: BenchChem. [Comparative Analysis of TCJL37 Cross-Reactivity with Other Kinases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611249#cross-reactivity-of-tcjl37-with-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com